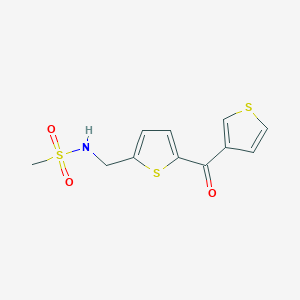
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide” is C11H11NO3S3 and its molecular weight is 301.39.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions .Applications De Recherche Scientifique
Structural Analysis and Biological Activity
Compounds structurally similar to N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide, such as various methanesulfonamide derivatives, have been extensively studied for their structural characteristics and biological activity. For example, structural studies on N-(3,4-dimethylphenyl)methanesulfonamide and N-(2,3-dichlorophenyl)methanesulfonamide have provided insights into the conformational preferences of these molecules and their potential interactions with biological receptors through hydrogen bonding (Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007).
Synthesis and Medicinal Chemistry
The synthesis of complex molecules and their evaluation in medicinal chemistry is another area of application. For instance, the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides showcases the potential of methanesulfonamide derivatives in the synthesis of heteroaromatic compounds with possible therapeutic applications (Sakamoto et al., 1988). Similarly, the study of coenzyme M analogues and their activity in the methyl coenzyme M reductase system highlights the biochemical utility of sulfonamide derivatives (Gunsalus, Romesser, & Wolfe, 1978).
Crystallography and Material Science
In the field of crystallography and material science, the structural analysis of nimesulidetriazole derivatives, including various methanesulfonamides, has elucidated the effect of substitution on supramolecular assembly, providing valuable information for the design of molecular materials (Dey et al., 2015).
Antibacterial Applications
Sulfonamide derivatives and their metal complexes have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of these compounds in addressing microbial resistance (Özdemir et al., 2009).
Environmental and Microbial Studies
Methanesulfonamide derivatives have also been investigated in environmental and microbial studies, such as the microbial metabolism of methanesulfonic acid, highlighting their role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S3/c1-18(14,15)12-6-9-2-3-10(17-9)11(13)8-4-5-16-7-8/h2-5,7,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNAIGSHJBMPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

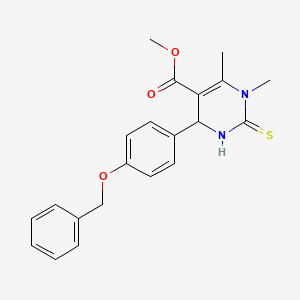
![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429199.png)

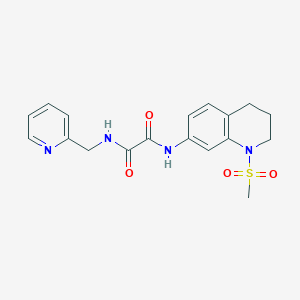


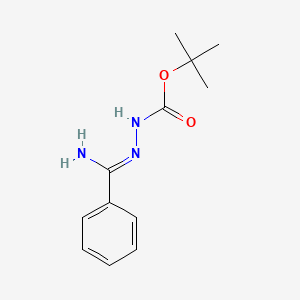
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2429210.png)
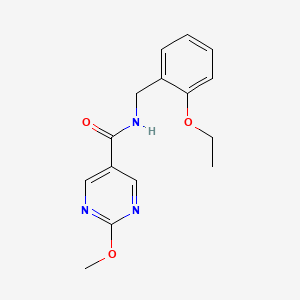


![3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2429216.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2429217.png)
![3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2429218.png)